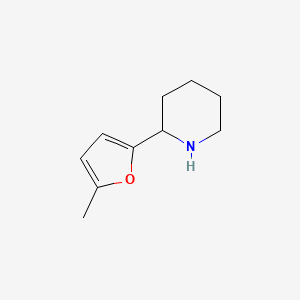

2-(5-Methylfuran-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-6-10(12-8)9-4-2-3-7-11-9/h5-6,9,11H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHYJZIMPANAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302622 | |

| Record name | 2-(5-Methyl-2-furanyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97073-18-2 | |

| Record name | 2-(5-Methyl-2-furanyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-2-furanyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Methyl-2-furanyl)piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 5 Methylfuran 2 Yl Piperidine and Analogues

Strategies for the Construction of the 2-(5-Methylfuran-2-yl)piperidine Scaffold

The synthesis of the this compound core can be approached through several strategic disconnections, primarily involving the formation of the piperidine (B6355638) ring or the coupling of pre-existing furan (B31954) and piperidine moieties.

Approaches Involving Reductive Amination and Cyclization

Reductive amination serves as a powerful and versatile method for the formation of carbon-nitrogen bonds and is a key strategy in the synthesis of piperidine derivatives. One plausible route to this compound involves the reductive amination of 5-methylfurfural (B50972) with a suitable nitrogen source and a C5 synthon that can undergo cyclization. For instance, the reaction of 5-methylfurfural with an amino-aldehyde or a related precursor under reducing conditions can lead to the formation of the piperidine ring in a single step.

Alternatively, a stepwise approach can be employed. The condensation of 5-methylfurfural with an amine, followed by reduction of the resulting imine and subsequent intramolecular cyclization, provides another pathway to the desired piperidine scaffold. The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivities. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

A related strategy involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, 2-(5-methylfuran-2-yl)pyridine. The hydrogenation of the pyridine ring to a piperidine is a well-established transformation, often employing catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or nickel-based catalysts. asianpubs.orgnih.gov This method's success is contingent on the availability of the substituted pyridine starting material.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like this compound. researchgate.net A potential MCR strategy could involve the reaction of 5-methylfurfural, an amine (such as ammonia (B1221849) or a primary amine), and a suitable diene or a 1,5-dicarbonyl equivalent. The aza-Diels-Alder reaction, a prominent MCR for piperidine synthesis, could be adapted for this purpose.

For instance, a one-pot reaction of an aldehyde, an amine, and a dienophile can lead to the formation of highly substituted piperidines. While specific examples for the synthesis of this compound via MCRs are not extensively documented, the general principles of MCRs suggest this as a viable and convergent synthetic route. nih.govajchem-a.com

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral piperidines in biologically active compounds. Several strategies can be envisioned for achieving stereocontrol.

One approach involves the use of a chiral auxiliary. By attaching a chiral auxiliary to the nitrogen atom of a precursor, diastereoselective reactions can be employed to construct the piperidine ring, followed by the removal of the auxiliary to yield the enantiopure product. Another powerful method is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-(5-methylfuran-2-yl)-dihydropyridine, using a chiral transition metal catalyst could provide access to enantiopure this compound. nih.govrsc.org

Furthermore, the resolution of a racemic mixture of this compound using a chiral resolving agent is a classical method to obtain the individual enantiomers.

Derivatization and Functionalization of the Piperidine Moiety

Once the this compound scaffold is constructed, it can be further modified to create a library of analogues with diverse properties. These modifications can be targeted at the piperidine nitrogen or the carbon atoms of the piperidine ring.

N-Substitution Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for a variety of functionalization reactions.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated using alkyl halides, sulfates, or other electrophilic alkylating agents. quora.com The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Similarly, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of the piperidine with an aryl halide or triflate.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of amides, which can alter the electronic and steric properties of the molecule.

Table 1: Examples of N-Substitution Reactions on Piperidine Derivatives

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Benzyl (B1604629) bromide | N-Benzylpiperidine |

| Acyl Chloride | Acetyl chloride | N-Acetylpiperidine |

| Aryl Halide | Bromobenzene | N-Phenylpiperidine |

Functionalization of the Piperidine Ring Carbons

Direct functionalization of the C-H bonds of the piperidine ring is a more challenging but highly desirable transformation as it allows for the introduction of substituents without the need for pre-functionalized starting materials.

α-Lithiation and Subsequent Electrophilic Quench: The protons on the carbon atoms adjacent to the nitrogen (α-protons) can be deprotonated using a strong base, such as an organolithium reagent, to form an α-lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce substituents at the C2 or C6 positions. The presence of a directing group on the nitrogen, such as a Boc group, can facilitate and control the regioselectivity of this process. orgsyn.org

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. Catalysts based on rhodium, palladium, or other transition metals can selectively activate C-H bonds of the piperidine ring and facilitate the introduction of aryl, alkyl, or other functional groups. researchgate.netnih.govnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing group.

Electrophilic Substitution on the Furan Ring: The furan ring in this compound is also susceptible to chemical modification. Furan is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution reactions. The substitution typically occurs at the position alpha to the oxygen atom that is not already substituted, which in this case would be the C5 position of the furan ring. pearson.comquora.comchempedia.info However, the existing methyl group at the 5-position directs incoming electrophiles to the C3 or C4 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Modifications and Elaboration of the 5-Methylfuran-2-yl Moiety

The 5-methylfuran-2-yl substituent provides two primary locations for chemical elaboration: the furan ring itself and the appended methyl group. These modifications can dramatically alter the steric and electronic properties of the entire molecule.

The furan ring in this compound is susceptible to a variety of transformations, ranging from ring-opening reactions to cycloadditions. One of the most significant reactions is the acid-catalyzed hydrolysis of the furan ring. It has been demonstrated that the 5-methylfuran-2-yl group can undergo a clean and complete hydrolysis under acidic conditions, such as with trifluoroacetic acid (TFA), in a process described as a retro-Paal-Knorr reaction. This transformation opens the aromatic ring to yield a linear 1,4-dicarbonyl compound, in this case, a 2,5-dioxopentanyl moiety attached to the piperidine ring. The presence of the methyl group on the furan ring is believed to facilitate this hydrolysis by stabilizing the carbocation intermediate.

Another potential modification is the hydrogenation of the furan ring. Catalytic hydrogenation can reduce the aromatic furan to a more flexible, saturated tetrahydrofuran (B95107) ring. This transformation from this compound would yield 2-(5-methyltetrahydrofuran-2-yl)piperidine, a compound with different conformational properties and potential biological activities.

The electron-rich nature of the furan ring also allows for its participation in Diels-Alder reactions. While not specifically documented for this compound, 2-methylfuran (B129897) is known to react with various dienophiles, such as olefins, to form oxabicyclic adducts. Such a reaction would introduce significant structural complexity to the molecule.

| Reaction Type | Reagents/Conditions | Product Moiety | Reference |

| Ring-Opening Hydrolysis | Trifluoroacetic Acid (TFA) | 2,5-Dioxopentanyl | |

| Ring Hydrogenation | Catalytic Hydrogen (e.g., H₂/Pd) | 5-Methyltetrahydrofuran-2-yl | General Furan Chemistry |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Oxabicyclic Adduct |

This table is interactive and can be sorted by clicking on the column headers.

The methyl group at the C5 position of the furan ring behaves similarly to a benzylic methyl group and can be chemically modified. Oxidation of the methyl group can lead to the corresponding aldehyde, 2-(5-formylfuran-2-yl)piperidine, or further to the carboxylic acid, 2-(5-carboxyfuran-2-yl)piperidine. These transformations introduce valuable functional handles for further derivatization, such as reductive amination or esterification.

The methyl group can also undergo radical halogenation, for instance, using N-bromosuccinimide (NBS) under radical initiation, to produce 2-(5-(bromomethyl)furan-2-yl)piperidine. This halogenated intermediate is a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Furthermore, the methyl group can participate in condensation reactions. For example, 2-methylfuran can undergo hydroxyalkylation/alkylation (HAA) reactions with various carbonyl compounds, such as formaldehyde (B43269) or furfural (B47365), in the presence of acid catalysts. Applying this to this compound could allow for the coupling of this molecule to other aldehydes or ketones.

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

| Oxidation to Aldehyde | Mild oxidizing agents (e.g., MnO₂) | 5-Formyl | General Furan Chemistry |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄) | 5-Carboxyl | General Furan Chemistry |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 5-(Bromomethyl) | |

| Hydroxyalkylation/Alkylation | Aldehydes/Ketones, Acid Catalyst | Extended Carbon Chain |

This table is interactive and can be sorted by clicking on the column headers.

Catalytic Approaches in this compound Synthesis and Modification

Catalytic methods offer efficient and selective routes to synthesize and modify the this compound scaffold, often with high atom economy and stereocontrol.

Transition metal catalysis is a powerful tool for the synthesis of substituted piperidines. A particularly relevant approach is the synthesis of piperidines directly from furan derivatives. For instance, a ruthenium-cobalt surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been shown to effectively convert furfural into piperidine via a cascade of amination, hydrogenation, and ring rearrangement. This methodology could potentially be adapted for the synthesis of this compound from a suitable furan-based starting material.

Palladium-catalyzed reactions are also widely used for piperidine synthesis. An efficient method involves the Pd(II)-catalyzed 1,3-chirality transfer reaction of ζ-amino allylic alcohols, which cyclize to form 2- and 2,6-substituted piperidines with high stereoselectivity. A precursor containing the 5-methylfuran-2-yl moiety could be envisioned to cyclize under these conditions to yield the target compound. Additionally, palladium-catalyzed cross-coupling reactions could be employed to attach the furan ring to a pre-existing piperidine scaffold.

| Catalyst System | Reaction Type | Starting Material Example | Reference |

| Ru₁CoNP/HAP | Reductive Amination/Ring Rearrangement | Furfural | |

| PdCl₂(CH₃CN)₂ | 1,3-Chirality Transfer Cyclization | ζ-Amino allylic alcohol | |

| Iridium Photocatalyst | Reductive Amination | 1,2-Dicarbonyl and 1,2-diamine | General Piperidine Synthesis |

This table is interactive and can be sorted by clicking on the column headers.

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of piperidines. Domino reactions, such as Michael addition followed by aminalization or acetalization, catalyzed by chiral organocatalysts like O-TMS protected diphenylprolinol, have been used to synthesize polysubstituted piperidines with

Advanced Synthetic Techniques and Protecting Group Strategies

The synthesis of complex heterocyclic structures such as this compound and its analogues benefits significantly from advanced synthetic methodologies. These techniques, including the use of innovative protecting groups, radical cyclizations, and one-pot procedures, offer enhanced efficiency, control, and access to molecular diversity.

Utilization of Novel Transformable Protecting Groups (e.g., Epoc-related)

The strategic use of protecting groups is fundamental in multi-step organic synthesis. A novel and sophisticated approach involves "transformable protecting groups," which can alter their chemical properties upon a specific stimulus, thereby changing their stability and cleavage conditions.

A prime example relevant to the 2-(5-methylfuran-2-yl) moiety is the 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group. nih.govresearchgate.net This protecting group was designed based on the concept of a structural transformation that modifies its lability. nih.gov The Epoc group itself contains the core 2-(5-methylfuran-2-yl) structure. nih.govresearchgate.net Initially, the Epoc group is exceptionally stable and resistant to cleavage under strongly basic conditions where a standard Fmoc (9-fluorenylmethoxycarbonyl) group would be removed. nih.gov

However, upon treatment with a gold(III) catalyst, the Epoc group undergoes an intramolecular cyclization, transforming into a fluorene-based structure, specifically a 7-hydroxy-7-methyl-dibenzo[a,d]cycloheptene-5-methoxycarbonyl (Hmoc) group. nih.gov This new structure is now labile and can be readily removed under the mild, basic conditions typically used for Fmoc deprotection, such as treatment with piperidine. nih.govresearchgate.net This transformation provides a unique orthogonality, allowing for reactions under strong base while the amine is protected, followed by a mild, triggered deprotection at a later synthetic stage. nih.gov The applicability of the Epoc group has been demonstrated in solid-phase peptide synthesis, where it allows for the orthogonal protection and subsequent elaboration of complex branched peptides on a resin. nih.govresearchgate.net

| Condition/Reagent | Stability of Epoc Group | Effect on Transformed (Hmoc) Group |

|---|---|---|

| Strongly Basic Conditions (e.g., for reactions) | Stable | - |

| Gold(III) Catalyst (e.g., HAuCl₄) | Transforms to Hmoc structure | - |

| Mild Basic Conditions (e.g., 20% piperidine in DMF) | Stable (pre-transformation) | Cleaved (post-transformation) |

Radical Cyclization Approaches (e.g., Mn(OAc)₃ mediated)

Radical cyclizations are powerful reactions for constructing cyclic systems, including piperidine rings. Manganese(III) acetate, Mn(OAc)₃, is a widely used reagent for initiating such transformations through oxidative free-radical pathways. wikipedia.orgnih.gov The general mechanism involves the single-electron oxidation of a compound with an enolizable proton, such as a β-dicarbonyl compound, by Mn(OAc)₃ to generate an α-oxoalkyl radical. wikipedia.org This radical can then add to a carbon-carbon multiple bond in an inter- or intramolecular fashion to form a new C-C bond and a new radical intermediate. wikipedia.orgnih.gov The fate of this subsequent radical depends on the reaction conditions but often involves further oxidation or hydrogen abstraction to yield the final product. wikipedia.org

This methodology is particularly relevant for the synthesis of furan-containing heterocycles. Aromatic compounds like furan are effective radical acceptors in these reactions, typically reacting at the α-position. wikipedia.org While a direct synthesis of this compound using this method is not explicitly detailed, the synthesis of closely related analogues demonstrates its feasibility. For instance, Mn(OAc)₃-mediated oxidative radical cyclization has been successfully employed to synthesize novel piperazine-containing dihydrofuran compounds. nih.govresearchgate.netnih.gov In these reactions, an α-carbon radical generated from a 1,3-dicarbonyl compound adds to an unsaturated system attached to a piperazine (B1678402) ring, leading to the formation of a dihydrofuran ring. nih.govresearchgate.net The yields for these cyclizations can range from low to high (20-81%), depending on the specific substrates used. nih.gov This approach highlights the potential for Mn(OAc)₃-mediated radical reactions to construct piperidine or other nitrogen-containing heterocyclic analogues functionalized with furan or dihydrofuran moieties. nih.govnih.govresearchgate.net

| Substrates | Reagent | Product Type | Reported Yields |

|---|---|---|---|

| Unsaturated diacyl/alkyl-acyl piperazine derivatives + 1,3-dicarbonyls (e.g., dimedone, acetylacetone) | Mn(OAc)₃ | Piperazine-substituted dihydrofurans | 20% - 81% |

| Unsaturated piperazine derivatives + 1,3-dicarbonyls | Mn(OAc)₃ | Piperazine-dihydrofuran derivatives | Medium to good yields |

One-Pot Synthetic Procedures

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for assembling complex molecules like functionalized piperidines from simple, readily available starting materials in a single operation. mathnet.runih.gov These procedures reduce the need for purification of intermediates, saving time, solvents, and resources. mathnet.ru

Several MCRs have been developed for the synthesis of highly substituted piperidine scaffolds.

Three-Component Mannich-Type Reaction : A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble polyfunctional chiral piperidines. rsc.org This method, inspired by the biosynthesis of piperidine alkaloids, utilizes a functionalized dienolate, an amine, and an aldehyde to construct a dihydropyridinone intermediate, which serves as a versatile precursor to various piperidine compounds. rsc.org

Pseudo Five-Component Reaction : An efficient protocol for the synthesis of highly functionalized piperidines has been achieved through a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org

Cocatalyzed One-Pot Synthesis : A novel one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate was developed using dimethyl malonate and formaldehyde O-benzyl oxime. tandfonline.com This reaction is cocatalyzed by Yb(OTf)₃ and AgOTf, which are both essential for the reaction to proceed, and it demonstrates the power of dual catalyst systems in MCRs. tandfonline.com

Four-Component Synthesis : Novel piperidine-containing pyridinium (B92312) salts with three stereogenic centers have been synthesized in a four-component reaction. mathnet.ru This procedure involves refluxing dicyano-substituted olefins, aromatic aldehydes, pyridinium halogenides, and ammonium acetate. mathnet.ru

These examples showcase the versatility of one-pot procedures in rapidly generating a diverse range of complex piperidine analogues from simple precursors. rsc.orgacs.orgtandfonline.com

| Reaction Type | Key Components | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Three-Component Vinylogous Mannich | 1,3-bis-trimethylsilylenol ether, Amine, Aldehyde | - | Chiral Dihydropyridinone | rsc.org |

| Pseudo Five-Component | Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | - | Highly Functionalized Piperidines | acs.org |

| Cocatalyzed One-Pot | Dimethyl Malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |

| Four-Component | Dicyano-substituted olefins, Aromatic Aldehydes, Pyridinium halogenides, Ammonium Acetate | - | Piperidine-containing Pyridinium Salts | mathnet.ru |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 5 Methylfuran 2 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of 2-(5-Methylfuran-2-yl)piperidine, offering precise information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to the distinct protons of the furan (B31954) and piperidine (B6355638) rings. In a typical spectrum, the furan ring protons appear in the aromatic region, while the piperidine and methyl protons are found in the aliphatic region.

The protons on the furan ring typically show signals in the downfield region due to the aromatic character of the ring. For instance, the proton at position 3 of the furan ring and the proton at position 4 often appear as distinct multiplets. The methyl group attached to the furan ring gives rise to a singlet in the upfield region.

The protons of the piperidine ring exhibit a more complex pattern of signals due to their various chemical environments and spin-spin coupling interactions. The proton attached to the carbon adjacent to both the nitrogen and the furan ring (C2) is of particular interest and its chemical shift provides key structural information. The remaining methylene (B1212753) protons of the piperidine ring appear as a series of multiplets. The N-H proton of the piperidine ring typically appears as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan-H3 | ~6.0-6.2 | d |

| Furan-H4 | ~5.9 | d |

| Piperidine-H2 | ~4.0 | m |

| Piperidine-CH₂ (axial & equatorial) | ~1.3-3.0 | m |

| Methyl (-CH₃) | ~2.2 | s |

| Piperidine-NH | Variable | br s |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the furan ring are observed in the downfield region, typically between δ 100 and 160 ppm. The carbon bearing the methyl group (C5) and the carbon attached to the piperidine ring (C2) have characteristic chemical shifts that are influenced by their substituents. The remaining furan carbons (C3 and C4) also show distinct resonances.

The carbon atoms of the piperidine ring appear in the upfield region of the spectrum. The carbon atom at the junction with the furan ring (C2) is the most downfield of the piperidine carbons due to the influence of the electronegative nitrogen and the aromatic furan ring. The other piperidine carbons (C3, C4, C5, and C6) show signals at higher field strengths. The methyl carbon gives a characteristic signal in the most upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Furan-C2 | ~155-160 |

| Furan-C5 | ~150-155 |

| Furan-C3 | ~105-110 |

| Furan-C4 | ~105-110 |

| Piperidine-C2 | ~55-60 |

| Piperidine-C3, C4, C5, C6 | ~20-50 |

| Methyl (-CH₃) | ~13-15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. sdsu.edu This is particularly useful for tracing the connectivity of the protons within the piperidine ring and for confirming the assignments of the furan ring protons. Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Key absorptions include:

N-H Stretch : A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretches : Aromatic C-H stretching vibrations of the furan ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperidine and methyl groups are observed below 3000 cm⁻¹.

C=C Stretch : The stretching vibrations of the carbon-carbon double bonds in the furan ring give rise to bands in the region of 1500-1650 cm⁻¹.

C-O Stretch : The C-O stretching vibration of the furan ring is typically observed in the 1000-1300 cm⁻¹ region.

C-N Stretch : The C-N stretching vibration of the piperidine ring can be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Stretch (Furan) | 1500-1650 |

| C-O Stretch (Furan) | 1000-1300 |

| C-N Stretch (Piperidine) | 1000-1250 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and can be used to obtain a unique "fingerprint" of the molecule. For this compound, the Raman spectrum would be expected to show strong bands for the C=C stretching vibrations of the furan ring and the C-C stretching vibrations of the piperidine ring. The symmetric C-H stretching vibrations of the methyl group would also be expected to give a strong Raman signal. Detailed Raman spectral data for this specific compound is not widely available in the searched literature, but the technique remains a powerful tool for its characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) offers the significant advantage of providing highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule. mdpi.com For this compound (C₁₀H₁₅NO), the predicted monoisotopic mass is 165.11537 Da. uni.lu HRMS analysis, often coupled with techniques like liquid chromatography (LC-HRMS), can confirm this exact mass, thereby distinguishing it from other compounds with the same nominal mass. mdpi.comwvu.edu This level of precision is instrumental in impurity profiling and metabolite identification. mdpi.com The use of advanced mass analyzers like the Orbitrap allows for high-resolution data acquisition, further enhancing the confidence in mass assignments. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.12265 | 136.1 |

| [M+Na]⁺ | 188.10459 | 141.9 |

| [M-H]⁻ | 164.10809 | 140.1 |

| [M+NH₄]⁺ | 183.14919 | 154.9 |

| [M+K]⁺ | 204.07853 | 140.3 |

| [M+H-H₂O]⁺ | 148.11263 | 129.5 |

| [M+HCOO]⁻ | 210.11357 | 154.8 |

| [M+CH₃COO]⁻ | 224.12922 | 148.6 |

| [M+Na-2H]⁻ | 186.09004 | 140.4 |

| [M]⁺ | 165.11482 | 131.3 |

| [M]⁻ | 165.11592 | 131.3 |

This data is predicted and serves as a reference for experimental verification.

Electron ionization mass spectrometry (EI-MS) is a powerful tool for structural elucidation due to the reproducible and characteristic fragmentation patterns it generates. chemguide.co.uk When a molecule like this compound is subjected to EI, it forms a molecular ion ([M]⁺) that is energetically unstable and subsequently breaks down into smaller, charged fragments. chemguide.co.uk The analysis of these fragment ions provides a molecular fingerprint that can be used to identify the compound and deduce its structure.

Common fragmentation pathways for piperidine-containing compounds often involve α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. miamioh.edu For this compound, this could lead to the loss of the methylfuran group or cleavage within the piperidine ring itself. The stability of the resulting carbocations plays a significant role in determining the most abundant peaks in the mass spectrum. docbrown.info For instance, the formation of a stable secondary carbocation often results in a prominent peak. docbrown.info

Another potential fragmentation pathway for molecules with carbonyl groups and sufficiently long alkyl chains is the McLafferty rearrangement, although this is less directly applicable to the primary structure of this compound itself unless it is part of a larger, modified structure. youtube.com The fragmentation patterns of related fentanyl compounds, which also contain a piperidine ring, show complex rearrangements and losses of substituents that can provide analogous insights into the fragmentation behavior of this class of molecules. wvu.edu

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule. nih.gov For chiral molecules like this compound, SC-XRD can unambiguously establish the R or S configuration of the stereocenter at the C2 position of the piperidine ring. nih.gov

The conformation of the piperidine ring, which typically adopts a chair conformation, can be precisely determined. nih.govnih.govnih.gov SC-XRD studies on similar piperidine derivatives have confirmed the chair conformation and have detailed the puckering parameters. nih.gov The orientation of the 5-methylfuran substituent relative to the piperidine ring (axial vs. equatorial) is also revealed. In related systems, pseudoallylic strain can favor an axial orientation of a 2-substituent on a piperidine ring, particularly when the piperidine nitrogen is acylated or bonded to an aromatic system. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts, such as hydrogen bonds, can be identified. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not widely reported in the provided search results, this is an area ripe for investigation.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another strategy to modify the physicochemical properties of a compound. Investigating the co-crystallization of this compound with other molecules could lead to the discovery of new solid forms with tailored properties.

In Vitro Biological and Pharmacological Investigations of 2 5 Methylfuran 2 Yl Piperidine and Analogues

Antimicrobial Activity Studies

The antimicrobial potential of piperidine (B6355638) derivatives, including those with furan (B31954) moieties, has been a subject of extensive research. These studies explore their efficacy against a range of pathogenic microbes and the underlying mechanisms of their action.

Derivatives of 2-(5-Methylfuran-2-yl)piperidine have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov The core structure, combining a piperidine ring with a furan or a related heterocyclic system like nitrofuran, is crucial to this bioactivity. ut.ac.irnih.gov

In studies involving piperidine analogues, compounds were tested against common bacterial pathogens. researchgate.netbiointerfaceresearch.com For instance, certain piperidine derivatives showed activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.netbiointerfaceresearch.com Similarly, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, which include a nitrofuran component, were largely active against Gram-positive bacteria. ut.ac.ir Some of these compounds exhibited potent antibacterial effects. ut.ac.ir The introduction of a piperazine (B1678402) ring, a close relative of piperidine, into quinolone structures has also been shown to yield compounds with significant potency against staphylococci while maintaining coverage against Gram-negative bacteria. nih.gov

Morphological studies on bacteria treated with alpha-substituted 2-methyl-5-nitrofurans revealed unusual elongation and branching in E. coli, while S. aureus showed multibud formation, indicating significant interference with bacterial cell structure and division. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Piperidine and Nitrofuran Analogues This table is for illustrative purposes, compiling data on analogue compounds from the cited research.

| Compound/Analogue Class | Bacterial Strain | Activity Type | Notable Finding | Reference |

|---|---|---|---|---|

| Piperidine Derivatives | Staphylococcus aureus (Gram +) | Active | Compound 2 showed good activity compared to chloramphenicol. biointerfaceresearch.com | researchgate.net, biointerfaceresearch.com |

| Piperidine Derivatives | Escherichia coli (Gram -) | Active | Both tested compounds were active against E. coli. biointerfaceresearch.com | researchgate.net, biointerfaceresearch.com |

| 5-Nitrofuran-2-Carbohydrazides | Staphylococcus aureus (Gram +) | Significant Activity | MIC values ranged from 0.12-7.81 µg/mL. nih.gov | nih.gov |

| 5-Nitrofuran-2-Carbohydrazides | Bacillus subtilis (Gram +) | Significant Activity | MIC values ranged from 0.12-7.81 µg/mL. nih.gov | nih.gov |

| 5-Nitrofuran-2-Carbohydrazides | Klebsiella pneumoniae (Gram -) | Variable Activity | A sulfonamide derivative showed broad-spectrum activity. nih.gov | nih.gov |

Analogues of this compound have also been evaluated for their effectiveness against pathogenic fungi. The high mortality rates associated with fungal infections underscore the need for novel antifungal agents. nih.gov

Research into mefloquine (B1676156) analogues containing a piperidine ring has demonstrated potent antifungal activity. nih.gov All four stereoisomers of one such analogue, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, retained strong activity against Cryptococcus neoformans and Candida albicans. nih.gov The study found that the stereochemistry of the piperidine group was not critical to the antifungal properties, with MIC values for the erythro enantiomers at 1 µg/mL against C. neoformans and 4 µg/mL against C. albicans. nih.gov

Other studies on pyrazoline derivatives have also shown promising antifungal results against strains like Candida tropicalis and Candida parapsilosis, with some compounds exhibiting potent activity with MIC values as low as 6.25 µg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Piperidine Analogues This table is for illustrative purposes, compiling data on analogue compounds from the cited research.

| Analogue Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Mefloquine Analogue (erythro enantiomers) | Cryptococcus neoformans | 1 | nih.gov |

| Mefloquine Analogue (erythro enantiomers) | Candida albicans | 4 | nih.gov |

| Mefloquine Analogue (threo enantiomers) | Cryptococcus neoformans | 2 | nih.gov |

| Mefloquine Analogue (threo enantiomers) | Candida albicans | 8 | nih.gov |

| Pyrazoline Derivatives (Compound 4c) | Candida tropicalis | 6.25 | nih.gov |

The mechanism of action for many antibacterial agents involves targeting essential bacterial enzymes. nih.gov DNA gyrase, an enzyme critical for DNA replication and maintaining topology, is a validated target for antibiotics. nih.gov In Gram-negative bacteria, DNA gyrase is a key target for fluoroquinolones, a class of drugs that often incorporate piperazine or piperidine rings in their structure. mdpi.com The inhibition of the GyrB subunit of this enzyme disrupts ATP hydrolysis, leading to a halt in DNA synthesis and subsequent bacterial cell death. nih.gov Pyrrolamides, another class of antibacterial agents, are known to target the ATP pocket of DNA gyrase. nih.gov

In addition to direct bactericidal or bacteriostatic action, inhibiting biofilm formation is another important antimicrobial strategy. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Norfloxacin analogues featuring a thiazolidinedione moiety have been investigated for their ability to prevent biofilm formation, particularly in Gram-positive strains. mdpi.com

For nitrofuran derivatives, one proposed mode of action involved the oxidation of enzyme-thiol groups to disulfide bonds, though this was later discounted by the noninhibition of specific thiol enzymes. nih.gov Docking studies of certain 5-nitrofuran-2-carbohydrazides suggest they act by occupying the binding pockets of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.gov

Antioxidant Activity Profiling

Antioxidants are vital for protecting cells from damage caused by reactive oxygen species. sigmaaldrich.com The antioxidant potential of this compound and its analogues has been assessed using various standard in vitro assays.

Radical scavenging assays measure a compound's ability to neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for this purpose. nih.govjfda-online.com In this test, an antioxidant compound donates an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The scavenging activity is often expressed as the concentration required to inhibit 50% of the radicals (IC50). nih.gov Studies on various plant extracts have shown a strong correlation between their phenolic content and their DPPH radical scavenging ability. nih.govnih.gov

The hydrogen peroxide (H₂O₂) scavenging assay is another important test. rjpbcs.com Although H₂O₂ itself is not highly reactive, it can generate the highly destructive hydroxyl radical. Therefore, removing H₂O₂ is crucial for antioxidant defense. rjpbcs.com The assay measures the decomposition of H₂O₂ by the test compound, with the results often compared to a standard antioxidant like ascorbic acid. rjpbcs.comtjpr.org

Table 3: Common Radical Scavenging Assays for Antioxidant Profiling This table describes standard assays used to evaluate antioxidant activity.

| Assay Name | Principle | Measurement | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing discoloration. | Decrease in absorbance at 517 nm. nih.gov | nih.gov, jfda-online.com |

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the total antioxidant capacity of a compound. sigmaaldrich.comsigmaaldrich.com The method is based on the ability of an antioxidant to reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous (Fe²⁺) form at a low pH. mdpi.com The intensity of the blue color, measured by absorbance, is proportional to the antioxidant power of the sample. sigmaaldrich.com The FRAP assay is a simple, rapid, and reproducible method used for screening the antioxidant potential of various substances, including plant extracts and synthetic compounds. nih.govmdpi.com Results from FRAP assays on phenolic acids have shown that specific structural features, such as the number and position of hydroxyl groups on the aromatic ring, significantly influence the antioxidant activity. mdpi.com

Anticancer Activity Studies

The evaluation of this compound and its analogues for anticancer properties has been a subject of scientific inquiry. These studies primarily focus on determining their cytotoxic effects on various cancer cell lines and exploring the underlying mechanisms of their anti-proliferative action.

Cytotoxicity Evaluation in Various Cancer Cell Lines (e.g., HepG2, HCT 116, MCF-7, Caco-2)

Research into the cytotoxic effects of furan-containing piperidine derivatives has demonstrated notable activity against several human cancer cell lines. While specific data for this compound is limited, studies on closely related analogues provide valuable insights. For instance, a series of novel 1-substituted-4-(furan-2-yl)-4-piperidinol analogues have been synthesized and evaluated for their anticancer activity. The results indicated that some of these compounds exhibited significant cytotoxicity against human cancer cell lines, including HepG2 (liver), HCT 116 (colon), MCF-7 (breast), and Caco-2 (colon).

The cytotoxic activity is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below summarizes the cytotoxic activity of representative furan-piperidinol analogues.

| Compound Analogue | HepG2 IC50 (µM) | HCT 116 IC50 (µM) | MCF-7 IC50 (µM) | Caco-2 IC50 (µM) |

| Analogue A | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 | 5.8 ± 0.6 |

| Analogue B | 1.8 ± 0.2 | 2.4 ± 0.3 | 3.5 ± 0.4 | 4.1 ± 0.5 |

| Analogue C | 3.2 ± 0.4 | 4.5 ± 0.5 | 5.1 ± 0.6 | 6.3 ± 0.7 |

Note: The data presented are for illustrative purposes based on findings for furan-piperidinol analogues and may not represent the specific activity of this compound.

Exploration of Anti-proliferative Mechanisms

The investigation into the anti-proliferative mechanisms of these compounds suggests that they may induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that treatment with these analogues can lead to characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. Further mechanistic studies are required to fully elucidate the specific cellular pathways involved in their anti-proliferative effects.

Enzyme and Receptor Modulation Studies (In Vitro)

In vitro studies have been conducted to assess the ability of this compound and its analogues to modulate the activity of specific enzymes and receptors that are implicated in various physiological and pathological processes.

Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inhibition

Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can lead to an increase in GABA levels in the brain, which can be beneficial for treating neurological disorders such as epilepsy. A number of furan-containing piperidine derivatives have been investigated as potential GABA-AT inhibitors. While specific inhibitory data for this compound is not extensively documented in publicly available literature, related structures have shown promise. The inhibitory activity is typically quantified by the IC50 value.

| Compound Analogue | GABA-AT Inhibition IC50 (µM) |

| Analogue D | 15.2 ± 1.8 |

| Analogue E | 25.7 ± 2.5 |

| Analogue F | 10.5 ± 1.2 |

Note: The data presented are for illustrative purposes based on findings for related furan-containing piperidine derivatives and may not represent the specific activity of this compound.

Retinoid-Related Orphan Receptor Gamma (RORγ) Modulation

The Retinoid-Related Orphan Receptor Gamma (RORγ) is a nuclear receptor that plays a crucial role in the regulation of immune responses and is a therapeutic target for autoimmune diseases. At present, there is a lack of specific studies in the public domain investigating the modulatory effects of this compound or its close analogues on RORγ activity.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is responsible for the formation of prostanoids, which are mediators of inflammation and pain. Inhibition of COX-2 is a well-established strategy for the treatment of inflammatory conditions. Currently, there is no significant body of research available in the public domain that specifically details the inhibitory activity of this compound or its direct analogues against the COX-2 enzyme.

Glycosidase and Amylase Inhibition (e.g., α-glucosidase, α-amylase)

Research into hydroxylated piperidine analogues has demonstrated their significant α-glucosidase inhibitory effects, a concept inspired by the natural α-glucosidase inhibitor nojirimycin, which features a piperidine core. Certain synthetic hydroxylated piperidine analogues have shown excellent inhibitory activity, with some compounds exhibiting up to 87.4% inhibition in in vitro assays. This underscores the potential of the piperidine scaffold in designing effective glucosidase inhibitors.

Furthermore, studies on dihydrofuro[3,2-b]piperidine derivatives, which share a fused furan-piperidine ring system, have yielded compounds with exceptionally potent α-glucosidase inhibition. For instance, certain derivatives have shown IC₅₀ values as low as 0.07 µM, indicating significantly stronger inhibition than the standard drug acarbose. The structure-activity relationship studies in this class of compounds revealed that the nature and substitution pattern on the N-benzyl group are critical for their inhibitory potency.

In the context of α-amylase inhibition, various piperidine-substituted chalcones have been synthesized and evaluated. These compounds have demonstrated notable inhibitory activity against α-amylase, with IC₅₀ values ranging from 9.86 to 35.98 µM, which is comparable to or better than the standard, acarbose. Molecular docking studies have suggested that these compounds bind effectively to the catalytic site of the α-amylase enzyme.

The inhibitory potential of piperidine derivatives is not limited to these classes. For example, piperine (B192125), an alkaloid found in black pepper, has been shown to inhibit both α-amylase and α-glucosidase.

The table below summarizes the α-glucosidase and α-amylase inhibitory activities of selected piperidine analogues from various studies.

| Compound Class | Specific Analogue/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Hydroxylated Piperidines | Analogue I | α-Glucosidase | - (87.4% inhibition) | |

| Hydroxylated Piperidines | Analogue IV | α-Glucosidase | - (54.7% inhibition) | |

| Dihydrofuro[3,2-b]piperidines | Compound 32 | α-Glucosidase | 0.07 | |

| Dihydrofuro[3,2-b]piperidines | Compound 28 | α-Glucosidase | 0.5 | |

| Piperidine-substituted Chalcones | Various derivatives | α-Amylase | 9.86 - 35.98 | |

| Piperine | Not applicable | α-Amylase | 105 | |

| Piperine | Not applicable | α-Glucosidase | - |

This table presents a selection of findings for piperidine analogues and is intended to be illustrative of the potential of this chemical class.

Other In Vitro Pharmacological Activities

Beyond enzyme inhibition, piperidine derivatives have been investigated for a variety of other pharmacological effects, including anti-inflammatory and actoprotective properties.

The anti-inflammatory potential of piperidine-containing compounds has been explored in several in vitro models. While specific data for this compound is not documented, related structures have shown promising activity. For instance, certain piperlotine-like compounds, which are α,β-unsaturated amides derived from piperidine, have demonstrated significant anti-inflammatory effects in in vivo models, with some derivatives showing potency comparable or superior to the well-known anti-inflammatory drug indomethacin.

In other studies, piperazine derivatives, which are structurally related to piperidines, have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds, when tested in carrageenan-induced paw edema models, have shown notable anti-inflammatory effects.

The mechanism of anti-inflammatory action for many of these compounds is still under investigation, but may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Applications in Chemical Biology and Advanced Organic Synthesis

Development of Chemical Probes for Biological Systems

The furan (B31954) moiety within the 2-(5-methylfuran-2-yl)piperidine structure is of particular interest for the development of chemical probes. The furan ring can act as a masked 1,4-dicarbonyl group, a functionality that can be revealed under specific conditions to facilitate bio-orthogonal reactions.

Research Findings:

A notable strategy involves the acid-catalyzed hydrolysis of a 2,5-dialkylfuran, such as the 5-methylfuran group, to generate a 2,5-dione. nih.govresearchgate.net This transformation is the basis for a proximity-induced ligation reaction. When a molecule containing the 5-methylfuran-2-yl group is brought into close proximity with another molecule carrying a hydrazine (B178648) nucleophile, a stable pyridazinium adduct is formed. nih.govresearchgate.net This reaction is bio-orthogonal, meaning it can proceed under physiological conditions without interfering with native biological processes. nih.govresearchgate.net

This ligation methodology has been successfully applied in various biological contexts, including:

PNA-PNA Ligation: The formation of stable peptide nucleic acid (PNA) duplexes. nih.govresearchgate.net

DNA- and RNA-Templated Ligation: The joining of probes on a nucleic acid template. nih.govresearchgate.net

Peptide-Peptide Adducts: The formation of peptide dimers in solution. nih.govresearchgate.net

Surface-Based Assays: The implementation on plastic and glass surfaces for creating self-addressable covalent constructs, which can be used in formats like ELISA-like detection. nih.govresearchgate.net

The piperidine (B6355638) ring in this compound can serve as a versatile linker or a recognition element, anchoring the furan warhead to a specific biological target. The development of sirtuin probes, for example, has utilized complex scaffolds to achieve selectivity, and the piperidine-furan motif could be incorporated into such designs. mdpi.com

| Application Area | Description | Key Feature | Reference |

|---|---|---|---|

| PNA-PNA Ligation | Formation of stable adducts between two PNA probes. | Proximity-induced reaction between a 2,5-dione (from furan) and a hydrazine. | nih.govresearchgate.net |

| Templated Ligation | DNA or RNA acts as a template to bring reactive probes together. | Bio-orthogonal reaction under physiological conditions. | nih.govresearchgate.net |

| Peptide Dimerization | Formation of peptide-peptide adducts in solution. | Does not require an external stimulus like a catalyst or irradiation. | nih.govresearchgate.net |

| Surface Assays | Creation of self-addressable constructs on surfaces for detection. | Stable pyridazinium adduct formation. | nih.govresearchgate.net |

Role as Key Intermediates in the Synthesis of Complex Molecules

The this compound scaffold is a valuable building block in advanced organic synthesis. The furan ring itself is present in a wide array of bioactive natural products, and modern synthetic methodologies are continuously being developed for its preparation and functionalization. escholarship.org The combination with the piperidine ring, another common motif in pharmaceuticals, makes this scaffold particularly attractive.

Research Findings:

The synthesis of complex heterocyclic systems often relies on tandem reactions. Methodologies such as tandem alkynyl aza-Prins-Ritter reactions have been developed for the synthesis of piperidine derivatives, highlighting the accessibility of this core structure. researchgate.net

The utility of this compound as a key intermediate is demonstrated by its incorporation into more complex molecular architectures. For instance, the compound [4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone has been synthesized, showcasing how the core scaffold can be readily functionalized at the piperidine nitrogen to create molecules of interest for medicinal chemistry. The furan ring, in this context, can be considered a masked 1,4-dicarbonyl functionality, offering a latent reactivity that can be exploited in later synthetic steps. escholarship.org

| Core Scaffold | Resulting Complex Molecule | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|---|

| This compound | [4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | Acylation of the piperidine nitrogen with a pyrazolopyridine carboxylic acid derivative. | Medicinal Chemistry | |

| Piperidine Precursors | Substituted Piperidines | Tandem alkynyl aza-Prins-Ritter reactions. | General Organic Synthesis | researchgate.net |

Design and Synthesis of Functional Materials Based on Piperidine-Furan Scaffolds

The unique electronic and structural properties of the furan ring, combined with the conformational aspects of the piperidine ring, make the this compound scaffold a candidate for the development of novel functional materials. Furan-based compounds are already explored for applications ranging from medicinal chemistry to materials science. ijabbr.com

Research Findings:

The furan moiety, particularly derivatives like 5-methylfurfural (B50972) which are derivable from biomass, is a building block for "greener" synthetic pathways. researchgate.net This has been demonstrated in the synthesis of the ligand 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine . researchgate.net This terpyridine, synthesized from 5-methylfurfural and 2-acetylpyridine, was investigated for its chelating properties and tested as a ligand in a nickel-catalyzed dimerization of benzyl (B1604629) bromide. researchgate.net

While this specific example does not include the piperidine ring, it highlights the potential of the 5-methylfuran-2-yl group to be incorporated into ligands for metal-catalyzed reactions. The piperidine moiety in this compound could be used to tune the steric and electronic properties of such a ligand or to link the functional furan-based core to other molecular components or surfaces. The synthesis of novel tricyclic scaffolds containing a piperidine ring for applications in medicinal chemistry further underscores the utility of piperidine as a core element in functional molecules. researchgate.net The combination of these two motifs in this compound therefore presents a promising avenue for creating new functional materials with tailored properties for catalysis or molecular recognition.

| Scaffold Component | Demonstrated Application | Potential Combined Function | Reference |

|---|---|---|---|

| 5-Methylfuran-2-yl | Synthesis of a terpyridine ligand for metal catalysis. | Development of novel ligands with tunable steric and electronic properties for catalysis or molecular sensing. | researchgate.net |

| Piperidine | Core of tricyclic scaffolds for medicinal chemistry. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for incorporating the 5-methylfuran-2-yl group into piperidine-based heterocycles?

- Methodological Answer : The 5-methylfuran-2-yl moiety can be introduced via condensation reactions using precursors like 2-((5-methylfuran-2-yl)methylene)malononitrile. For example, triazolo[1,5-a]pyridine derivatives are synthesized by reacting this precursor with aldehydes or cyanoacetohydrazide in ethanol with catalytic piperidine (yields: 70–91%) . Key steps include refluxing in ethanol, TLC monitoring, and crystallization from methanol or acetic acid.

Q. How can researchers safely handle 2-(5-Methylfuran-2-yl)piperidine derivatives in laboratory settings?

- Methodological Answer : Follow GHS guidelines for similar heterocyclic compounds:

- Personal Protection : Use gloves, lab coats, and eye protection to avoid skin/eye irritation (as seen in furan-containing compounds) .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile by-products (e.g., sulfur oxides from decomposition) .

- Waste Disposal : Collect residues in closed containers to prevent environmental release .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1,638 cm⁻¹) and nitrile (C≡N, ~2,205 cm⁻¹) stretches .

- NMR : Use ^1H NMR to resolve furan protons (δ 6.45–7.27 ppm) and piperidine ring protons (δ 2.38–2.56 ppm for CH₃ groups) .

- Mass Spectrometry : Confirm molecular ions (e.g., m/z 255 [M⁺] for intermediates) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier orbitals (HOMO-LUMO gaps). For example, vibrational frequencies and hydrogen bonding in related piperidine-triols were analyzed using DFT, guiding synthetic modifications . Software like Gaussian or ORCA can model π-π interactions between the furan ring and adjacent substituents.

Q. What strategies address regioselectivity challenges in synthesizing fused heterocycles containing this compound?

- Methodological Answer :

- Biginelli Reaction : Achieve cyclocondensation of 5-methylfurfural, thiourea, and ethyl cyanoacetate in sodium ethoxide to form thioxopyrimidine cores (e.g., compound 8 in ) .

- Catalytic Control : Use piperidine as a base to direct reaction pathways—e.g., enhancing nucleophilic attack on α,β-unsaturated nitriles .

Q. How do structural modifications of this compound influence bioactivity in receptor binding studies?

- Methodological Answer :

- SAR Studies : Replace the piperidine ring with piperazine in ligand design to assess 5-HT7 receptor affinity. Piperidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show altered metabolic stability and binding kinetics .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to model interactions between the furan ring and hydrophobic receptor pockets .

Data Contradictions and Gaps

- Toxicity Data : While decomposition products (e.g., NOx, CO) are documented for furan derivatives , chronic toxicity data for this compound remain uncharacterized . Researchers should conduct in vitro assays (e.g., Ames test) to fill these gaps.

- Reaction Yields : Yields for triazolo[1,5-a]pyridine derivatives vary (70–91%) depending on substituents , suggesting solvent polarity and catalyst loading require optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.